molecular formula C15H25NO2 B5193844 [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate

[1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate

Cat. No.: B5193844
M. Wt: 251.36 g/mol
InChI Key: PXKKYYXOWAXOET-UHFFFAOYSA-N
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Description

[1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate: is an organic compound with a complex structure, featuring a diethylamino group, a methyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate typically involves multi-step organic reactions. One common method includes the alkylation of a diethylamine with a suitable alkyne precursor, followed by esterification with acetic acid or its derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps like distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles like hydroxide ions or amines replace the acetate group, forming alcohols or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or elevated temperatures.

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), mild to moderate temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Alcohols, amides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a probe to study enzyme interactions or as a building block for bioactive molecules.

Industry: In the industrial sector, it can be used in the production of specialty chemicals, such as surfactants or polymers, due to its unique structural features.

Mechanism of Action

The mechanism by which [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The pathways involved could include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

    [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] alcohol: Similar structure but with a hydroxyl group instead of an acetate ester.

    [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] amide: Similar structure but with an amide group instead of an acetate ester.

Uniqueness: The presence of the acetate ester group in [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate imparts unique chemical properties, such as increased reactivity in esterification and hydrolysis reactions

Properties

IUPAC Name

[1-(diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-9-11-15(5,18-14(4)17)12-10-13-16(7-2)8-3/h6H,1,7-9,11,13H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKKYYXOWAXOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C)(CCC=C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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